molecular formula C8H15NO4 B4289462 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No. B4289462
M. Wt: 189.21 g/mol
InChI Key: IZNZNNWTHZKELZ-UHFFFAOYSA-N
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Description

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one, also known as oxazolidinone, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a heterocyclic organic compound that contains a five-membered ring with an oxygen and nitrogen atom. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee as an antibiotic involves the inhibition of bacterial protein synthesis. Oxazolidinone binds to the 50S ribosomal subunit of bacteria and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Oxazolidinone has been shown to have various biochemical and physiological effects, including the inhibition of bacterial protein synthesis, the reduction of bacterial growth, and the prevention of bacterial resistance. Additionally, 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee has been shown to have low toxicity and to be well-tolerated in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee in lab experiments is its broad-spectrum activity against various bacterial strains. Additionally, 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee has a low risk of developing bacterial resistance, making it an attractive option for long-term treatment. However, one of the limitations of using 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee in lab experiments is its cost, as it is a relatively expensive compound compared to other antibiotics.

Future Directions

There are several future directions for the study of 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the identification of new derivatives with improved properties. Additionally, the study of the mechanism of action of 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee and its interaction with bacterial ribosomes could lead to the development of new antibiotics with improved efficacy and reduced toxicity.

Scientific Research Applications

Oxazolidinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee has been used as an antibiotic to treat various bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In agriculture, 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee has been used as a pesticide to control various pests, including insects and fungi. In materials science, 4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-onee has been used as a monomer to synthesize various polymers, including polyurethanes and polyamides.

properties

IUPAC Name

4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-7(2)8(3,12)9(4-5-10)6(11)13-7/h10,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZNNWTHZKELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCO)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 2
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 3
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 4
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-3-(2-hydroxyethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one

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